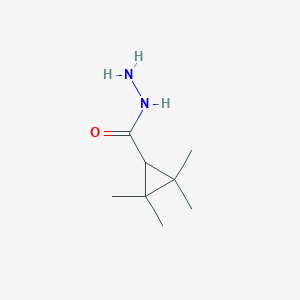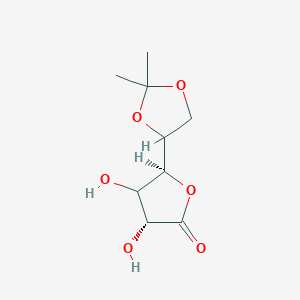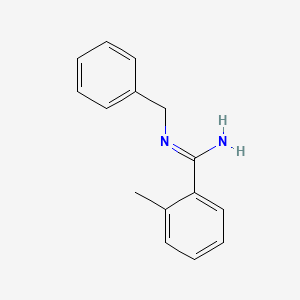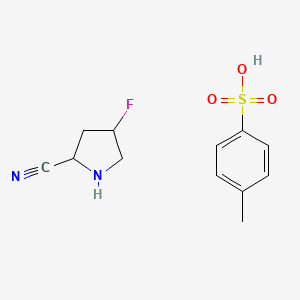
2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide is a chemical compound with a unique structure characterized by a cyclopropane ring substituted with four methyl groups and a carbohydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide typically involves the reaction of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbohydrazide product. The general reaction scheme is as follows:
Starting Material: 2,2,3,3-Tetramethylcyclopropanecarboxylic acid
Reagent: Hydrazine
Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The carbohydrazide group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the carbohydrazide group.
Reduction: Amines or other reduced forms of the carbohydrazide group.
Substitution: Substituted derivatives with various functional groups replacing the carbohydrazide group.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a precursor for drug development.
Material Science: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide involves its interaction with molecular targets through its carbohydrazide group. This functional group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: A precursor in the synthesis of 2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide.
2,2,3,3-Tetramethylcyclopropane-1-carboxylic Acid: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific functional group (carbohydrazide) and the presence of four methyl groups on the cyclopropane ring
Propiedades
Número CAS |
756830-97-4 |
|---|---|
Fórmula molecular |
C8H16N2O |
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
2,2,3,3-tetramethylcyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C8H16N2O/c1-7(2)5(6(11)10-9)8(7,3)4/h5H,9H2,1-4H3,(H,10,11) |
Clave InChI |
NMEQIHYSRQIBRW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C)C)C(=O)NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B14112996.png)
![3-(4-chlorophenyl)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14113003.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B14113010.png)
![(3R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B14113027.png)
![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14113031.png)
![2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14113037.png)


![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)

![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113058.png)
![N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/structure/B14113060.png)

![1-[2-(pyridin-2-yl)ethyl]-3-(3-sulfonatopropyl)-1H-imidazol-3-ium](/img/structure/B14113069.png)
